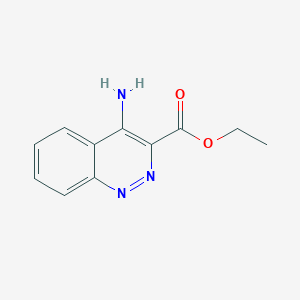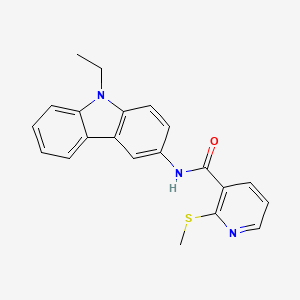![molecular formula C23H20FN5O3 B2557807 2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226458-41-8](/img/structure/B2557807.png)
2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
Compounds structurally related to the specified chemical have been synthesized and investigated for their potential antitumor and antimicrobial effects. Novel N-arylpyrazole-containing compounds, for instance, have shown cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to those of 5-fluorouracil, indicating their potential as cancer therapeutics. Additionally, some of these compounds exhibited antimicrobial activity, highlighting their dual-functionality in medicinal chemistry (Riyadh, 2011).
Non-Linear Optical (NLO) Properties and Anticancer Activity
Other related compounds have been synthesized and characterized using various techniques, with a focus on their NLO properties and molecular docking analyses. Notably, certain compounds demonstrated significant interactions near the colchicine binding site of tubulin, suggesting their potential to inhibit tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019).
Synthesis of Novel Heterocyclic Compounds
Research has also focused on the synthesis of diverse heterocyclic compounds utilizing similar chemical frameworks. These efforts have led to the creation of novel structures with potential applications in dye production, pharmaceuticals, and materials science. For example, the development of monoazo dyes suitable for polyamide fabrics and cationic dyes for acrylic fibers demonstrates the versatility of these chemical frameworks in creating functional materials with specific applications (Barni et al., 1985).
Development of Molecular Probes
Furthermore, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been explored as molecular probes for the A2A adenosine receptor, showcasing their application in pharmacological studies. These probes, including derivatives with high affinity and selectivity as antagonists, have facilitated the study of receptor interactions and the development of receptor-targeted therapies (Kumar et al., 2011).
Mécanisme D'action
Amino Acid Derivatives
The compound is an alanine derivative . Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Triazolo[4,3-a]quinoxaline Derivatives
The compound also belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Benzylic Substitution Reactions
The compound might undergo reactions at the benzylic position . These reactions could involve free radical mechanisms, nucleophilic substitution, or oxidation .
Propriétés
IUPAC Name |
2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-14-4-3-5-17(10-14)26-22(31)16-7-9-20-27-29(23(32)28(20)12-16)13-21(30)25-18-8-6-15(2)19(24)11-18/h3-12H,13H2,1-2H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONRFEQVNJZMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2557725.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2557729.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2557733.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2557734.png)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557737.png)


![3-(4-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557742.png)

![N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B2557744.png)
![3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2557745.png)